{1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid
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Overview
Description
{1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid moiety. One common method involves the reaction of 4-bromo-1-(4-dimethylsulfamoylphenyl)pyrazole with a boronic acid derivative under Suzuki coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The pyrazole ring can be reduced under specific conditions to form pyrazoline derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrazoline derivatives.
Substitution: Various aryl or vinyl-substituted pyrazole derivatives.
Scientific Research Applications
{1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.
Mechanism of Action
The mechanism of action of {1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid often involves the interaction of the boronic acid group with biological targets. The boronic acid can form reversible covalent bonds with hydroxyl or amino groups in enzymes, leading to inhibition of enzyme activity. This interaction can affect various molecular pathways, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- {1-[4-(Dimethylsulfamoyl)phenyl]pyrazol-4-yl}boronic acid
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine
Uniqueness
This compound is unique due to the presence of both a boronic acid group and a dimethylsulfamoyl group on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and potential biological activity as an enzyme inhibitor.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-[4-(dimethylsulfamoyl)phenyl]pyrazol-4-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BN3O4S/c1-14(2)20(18,19)11-5-3-10(4-6-11)15-8-9(7-13-15)12(16)17/h3-8,16-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTTYNJATARALK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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